molecular formula C10H18INO2 B13191678 tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate

Katalognummer: B13191678
Molekulargewicht: 311.16 g/mol
InChI-Schlüssel: SICDEQPVLVXPFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H18INO2 and a molecular weight of 311.16 g/mol . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a tert-butyl group, an iodine atom, and a pyrrolidine ring.

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl 2-methylpyrrolidine-2-carboxylate and iodine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature is maintained at a specific range to ensure optimal yield.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.

    Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, boron reagents, and bases like sodium hydroxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-iodo-2-methylpyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H18INO2

Molekulargewicht

311.16 g/mol

IUPAC-Name

tert-butyl 4-iodo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18INO2/c1-9(2,3)14-8(13)10(4)5-7(11)6-12-10/h7,12H,5-6H2,1-4H3

InChI-Schlüssel

SICDEQPVLVXPFV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CN1)I)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.